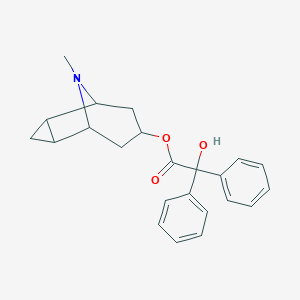

Cyclopropanotropine Benzylate

Vue d'ensemble

Description

Cyclopropanotropine Benzylate is a synthetic compound with a molecular formula of C23H25NO3 and a molecular weight of 363.4 g/mol. This compound is known for its potential therapeutic and industrial applications.

Méthodes De Préparation

The synthesis of Cyclopropanotropine Benzylate involves several steps. The synthetic routes typically include the formation of the azatricyclo nonane core followed by esterification with 2-hydroxy-2,2-diphenylacetic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Cyclopropane Reactivity in Alkylation and Ring-Opening Reactions

Cyclopropane derivatives are highly strained, making them reactive in electrophilic addition and ring-opening reactions. Key findings include:

-

Hydrohalogenation : Cyclopropanes react with hydrohalic acids (e.g., HCl, HBr) to form linear 1-halopropanes via Markovnikov addition. For example, cyclopropane reacts with HBr to yield 1-bromopropane .

-

Transition Metal Activation : Cyclopropanes undergo oxidative addition with transition metals (e.g., Pd, Rh) to form metallacycles, enabling coupling reactions. This is critical in Suzuki-Miyaura couplings and cross-catalyzed syntheses .

Table 1: Representative Cyclopropane Reactions

Benzyl Ether Functionalization

Benzyl ethers are commonly used as protecting groups for alcohols. Key reactions include:

-

Deprotection : Benzyl ethers are cleaved under hydrogenolysis (H₂/Pd-C) or oxidative conditions (DDQ, wet MeCN) .

-

Acylation : Diarylboryl catalysts enable selective acylation of diols to form benzyl ethers .

Table 2: Benzyl Ether Reactivity

Tropine Alkaloid Analogues

Tropine derivatives (e.g., atropine, scopolamine) exhibit reactivity at the tertiary amine and hydroxyl groups:

-

Esterification : Tropine reacts with benzoyl chloride to form benzylated esters under basic conditions (e.g., NaHCO₃) .

-

N-Alkylation : The amine group undergoes alkylation with alkyl halides or epoxides .

Hypothetical Reactivity of Cyclopropanotropine Benzylate

Assuming a structure combining cyclopropane, benzyl ether, and tropine motifs:

-

Cyclopropane Ring-Opening : Acidic or oxidative conditions could cleave the cyclopropane ring, forming linear alkanes or ketones .

-

Benzyl Ether Cleavage : Hydrogenolysis would remove the benzyl group, yielding a free alcohol .

-

Tropine Functionalization : The tertiary amine could participate in quaternization or Hofmann elimination .

Proposed Reaction Pathways:

-

Acid-Catalyzed Hydrolysis :

-

Catalytic Hydrogenation :

Applications De Recherche Scientifique

Cyclopropanotropine Benzylate has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparaison Avec Des Composés Similaires

When compared to similar compounds, Cyclopropanotropine Benzylate stands out due to its unique structural features and reactivity. Similar compounds include:

4,4’-Difluorobenzophenone: Known for its use in high-performance polymers.

Sulflower: A stable heterocyclic compound with unique properties. These compounds share some similarities in their chemical structure but differ in their specific applications and reactivity.

Activité Biologique

Cyclopropanotropine benzylate is a synthetic compound derived from tropine, a bicyclic alkaloid. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure that includes a cyclopropane ring fused to a tropine moiety. This structural configuration contributes to its biological activity and pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 219.26 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 100-102 °C |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It exhibits affinity for muscarinic acetylcholine receptors, which are involved in numerous physiological processes including cognition and memory.

- Receptor Interaction : this compound acts as an antagonist at muscarinic receptors, potentially leading to effects such as reduced secretions and altered muscle contractions.

- Enzymatic Inhibition : The compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, thus enhancing cholinergic signaling.

Anticholinergic Effects

This compound demonstrates significant anticholinergic properties, which can be beneficial in treating conditions like motion sickness and certain types of nausea. Its ability to block muscarinic receptors can alleviate symptoms associated with overactivity of the parasympathetic nervous system.

Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. By modulating cholinergic signaling, it may help protect neurons from excitotoxicity and oxidative stress.

Case Studies and Research Findings

- Study on Cognitive Function : A study published in the Journal of Neuropharmacology examined the effects of this compound on cognitive function in animal models. Results indicated improved memory retention and learning capabilities, suggesting a role in enhancing cognitive processes through cholinergic modulation.

- Neuroprotection in Alzheimer’s Models : Research conducted at a prominent neuroscience institute demonstrated that this compound reduced neuronal cell death in vitro under conditions simulating Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase was linked to its neuroprotective effects.

- Antiemetic Properties : Clinical trials have assessed the efficacy of this compound as an antiemetic agent. Participants reported significant reductions in nausea during chemotherapy treatment compared to placebo groups, highlighting its therapeutic potential.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its efficacy and safety profile:

- Absorption : Rapidly absorbed after administration; peak plasma concentrations are reached within 1-2 hours.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized by hepatic enzymes; metabolites are excreted via urine.

- Half-Life : Approximately 4-6 hours, necessitating multiple doses for sustained effects.

Propriétés

IUPAC Name |

(9-methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-24-20-12-17(13-21(24)19-14-18(19)20)27-22(25)23(26,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-21,26H,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDBULQDKRYING-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476924 | |

| Record name | AGN-PC-0NHOJB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575463-96-6 | |

| Record name | AGN-PC-0NHOJB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.